(R)-(-)-Modafinic acid

Übersicht

Beschreibung

®-(-)-Modafinic acid is a chiral carboxylic acid derivative of modafinil, a well-known wakefulness-promoting agent. This compound is of significant interest due to its potential pharmacological properties and its role as a metabolite of modafinil. The ®-enantiomer is particularly notable for its stereospecific activity, which can influence its biological effects and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Modafinic acid typically involves the resolution of racemic modafinil or the asymmetric synthesis starting from chiral precursors. One common method includes the oxidation of modafinil using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield the carboxylic acid derivative.

Industrial Production Methods: Industrial production of ®-(-)-Modafinic acid may involve large-scale resolution techniques or chiral synthesis methods to ensure the production of the desired enantiomer with high purity. Techniques such as chiral chromatography or the use of chiral catalysts in the synthesis process are often employed to achieve this.

Analyse Chemischer Reaktionen

Types of Reactions: ®-(-)-Modafinic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride for conversion to acid chlorides, followed by reactions with nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of ®-(-)-Modafinic acid can yield ®-(-)-modafinol, while substitution reactions can produce various esters or amides.

Wissenschaftliche Forschungsanwendungen

(R)-(-)-Modafinic acid Applications

(R)-Modafinic acid, an intermediate in the synthesis of armodafinil, has garnered interest for its role in pharmaceutical processes and potential biological activities . Armodafinil, the R-enantiomer of modafinil, is known for its wakefulness-promoting and cognitive-enhancing effects .

Synthesis and Production

- (R)-Modafinic Acid as an Intermediate: (R)-Modafinic acid is a crucial intermediate in creating modafinil enantiomers . A process exists for the enantioselective synthesis of single enantiomers or an enantiomerically enriched form of modafinil, which simplifies production and increases yield .

- Chiral Resolution Method: Traditional methods for obtaining modafinil enantiomers involve a chiral resolution method of modafinic acid, using a salt formation of racemic modafinic acid with a chiral, optically pure amine .

- Ester Conversion: The invention includes processes for preparing intermediates, such as (R)-modafinic acid and its C1-2 alkyl ester, and the conversion of the .

Pharmacokinetics and Metabolism

- Metabolic Degradation: (R)-Modafinil can be metabolized into modafinic acid . In vitro plasma stability tests have shown that (R)-modafinil levels decrease over time due to esterase/amidase-catalyzed degradation into modafinic acid .

- Enzyme Inhibition: Research indicates that including an enzyme inhibitor, like 10% dimethylformamide (DMF), can stabilize (R)-modafinil concentrations by preventing its degradation into modafinic acid .

Related Compounds and Analogues

- Modafinil Analogues: Research focuses on modafinil analogues with improved DAT (dopamine transporter) affinities compared to the parent compound .

- CE-123: Studies comparing S-CE-123 and R-modafinil have revealed differences in their ability to cross CNS barriers, including the blood-brain barrier (BBB), blood-spinal cord barrier (BSCB), and brain parenchymal cell membranes .

Starch Modification

- Applications of Modified Starches: Modified starches, including those chemically altered, are used in various fields such as packaging, adhesives, pharmaceuticals, and agriculture .

- Chemical Modification: Chemical modification of starch can enhance its adsorption capacity, with modified starch demonstrating a high adsorption capacity for removing ions from aqueous solutions .

Polylactic Acid (PLA) Applications

- Medical Implants: Polylactic acid (PLA) is utilized in medical implants like anchors, screws, plates, pins, rods, and mesh because it degrades into lactic acid, which is innocuous .

- Drug Delivery: PLA's biocompatibility and biodegradability make it suitable as a polymeric scaffold for drug delivery .

- Facial Volume Enhancer: Poly-L-lactic acid (PLLA) is the main ingredient in Sculptra, a facial volume enhancer .

- Collagen Synthesis: PLLA stimulates collagen synthesis in fibroblasts and has potential applications in dermatological studies .

- Other Applications: PLA is used in 3D printing, fishing lines, netting, sandbags, planting pots, binding tape, and ropes .

Wirkmechanismus

The mechanism of action of ®-(-)-Modafinic acid is closely related to that of modafinil. It is believed to involve the modulation of neurotransmitter systems, particularly the inhibition of dopamine reuptake, leading to increased extracellular dopamine levels. This action is thought to contribute to its wakefulness-promoting effects. Additionally, ®-(-)-Modafinic acid may interact with other molecular targets and pathways, influencing its overall pharmacological profile.

Vergleich Mit ähnlichen Verbindungen

Modafinil: The parent compound, known for its wakefulness-promoting properties.

Armodafinil: The ®-enantiomer of modafinil, with similar pharmacological effects.

Adrafinil: A prodrug of modafinil, which is metabolized to modafinil in the body.

Uniqueness: ®-(-)-Modafinic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions. Compared to its parent compound, modafinil, and other similar compounds, ®-(-)-Modafinic acid may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Biologische Aktivität

(R)-(-)-Modafinic acid, a chiral carboxylic acid derivative of modafinil, has garnered significant interest due to its potential pharmacological properties and its role as a metabolite of modafinil. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is produced through the metabolism of modafinil, with approximately 30-60% of modafinil being converted into this compound. Its half-life is approximately 7 hours, which is shorter than that of modafinil . The compound serves as a key metabolite in the pharmacokinetics of modafinil, which is primarily hydrolyzed by enzymes such as esterase or amidase into modafinic acid .

The biological activity of this compound is closely related to its parent compound, modafinil. It is believed to exert effects through the following mechanisms:

- Dopamine Reuptake Inhibition : this compound inhibits the dopamine transporter (DAT), leading to increased extracellular dopamine levels. This mechanism is thought to contribute to its wakefulness-promoting effects .

- Neurotransmitter Modulation : It also appears to interact with various neurotransmitter systems, including hypocretin, histamine, and GABA receptors, although its primary action remains on dopamine .

Anti-Inflammatory Effects

Research has indicated that modafinil derivatives, including this compound, exhibit anti-inflammatory properties. A study demonstrated that these derivatives could suppress LPS-induced nitric oxide generation and the expression of inflammation-related enzymes in BV2 microglia cells. Specifically, compounds derived from modafinil showed varying degrees of inhibition on pro-inflammatory enzyme expression (iNOS and COX-2) after LPS stimulation .

Pharmacokinetics

Recent studies have highlighted the pharmacokinetic differences between (R)-(-)-modafinil and its metabolites. For instance, R-modafinil has been shown to have a higher affinity for DAT compared to S-modafinil, indicating potential differences in efficacy and duration of action in vivo . Furthermore, the metabolic stability of R-modafinil is significantly greater than that of S-modafinil, which may influence the overall therapeutic profile of these compounds .

Case Studies

-

Study on Anti-Inflammatory Activity :

- Objective : To evaluate the anti-inflammatory effects of this compound derivatives.

- Findings : The study found that certain derivatives significantly inhibited LPS-induced iNOS expression in BV2 cells at concentrations ranging from 1 µM to 10 µM. The most effective compounds were those with cyclic or aromatic moieties .

-

Pharmacokinetic Analysis :

- Objective : To assess the transport and metabolism of R-modafinil and its metabolites.

- Findings : The study revealed substantial differences in how these compounds cross the blood-brain barrier (BBB) and their distribution within brain tissues. R-modafinil demonstrated a more favorable profile for brain uptake compared to its S-enantiomer .

Summary Table: Biological Activity Overview

| Property | This compound |

|---|---|

| Chemical Structure | Chiral carboxylic acid |

| Metabolism | Major metabolite of modafinil |

| Half-Life | ~7 hours |

| Mechanisms | Dopamine reuptake inhibition |

| Neurotransmitter modulation | |

| Anti-Inflammatory Activity | Yes |

| Pharmacokinetics | Higher stability than S-enantiomer |

Eigenschaften

IUPAC Name |

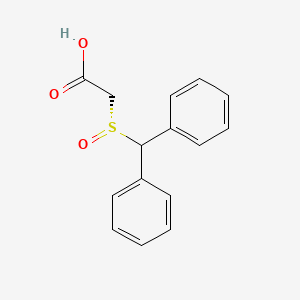

2-[(R)-benzhydrylsulfinyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARQPIWTMBRJFX-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461713 | |

| Record name | [(R)-Diphenylmethanesulfinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112111-45-2 | |

| Record name | [(R)-Diphenylmethanesulfinyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MODAFINIL ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464K6CG4CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.